molecular formula C9H9ClO4S B037656 [(4-Chlorobenzyl)sulfonyl]acetic acid CAS No. 118672-20-1

[(4-Chlorobenzyl)sulfonyl]acetic acid

Cat. No.: B037656
CAS No.: 118672-20-1
M. Wt: 248.68 g/mol
InChI Key: YYXBXAYHHCTPEF-UHFFFAOYSA-N
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Description

[(4-Chlorobenzyl)sulfonyl]acetic acid is an organic compound with the molecular formula C9H9ClO4S It is characterized by the presence of a chlorobenzyl group attached to a sulfonyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorobenzyl)sulfonyl]acetic acid typically involves the reaction of 4-chlorobenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with acetic acid under controlled conditions to yield this compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorobenzyl)sulfonyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium hydroxide or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

[(4-Chlorobenzyl)sulfonyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Chlorobenzyl)sulfonyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

[(4-Chlorobenzyl)sulfonyl]acetic acid can be compared with other sulfonyl acetic acid derivatives:

    [(4-Methylbenzyl)sulfonyl]acetic acid: Similar structure but with a methyl group instead of a chlorine atom.

    [(4-Nitrobenzyl)sulfonyl]acetic acid: Contains a nitro group, which imparts different chemical properties.

    [(4-Methoxybenzyl)sulfonyl]acetic acid: Features a methoxy group, affecting its reactivity and applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXBXAYHHCTPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307238
Record name [(4-chlorobenzyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118672-20-1
Record name [(4-chlorobenzyl)sulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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